3-allyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone
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Overview
Description
3-allyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an allyl group, an ethylthio group, and a hydroxy group attached to a pyrimidinone ring. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-allyl-2-mercaptoquinazolin-4(3H)-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidinone.
Substitution: The allyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Formation of 3-allyl-2-(ethylthio)-6-oxo-4(3H)-pyrimidinone.
Reduction: Formation of 3-allyl-2-(ethylthio)-6-hydroxy-1,2,3,4-tetrahydropyrimidinone.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-allyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may act as an allosteric modulator of certain enzymes or receptors, altering their activity. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-mercaptoquinazolin-4(3H)-one
- 3-benzyl-2-mercaptoquinazolin-4(3H)-one
- 3-allyl-2-hydroxybenzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides
Uniqueness
3-allyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is unique due to the presence of both allyl and ethylthio groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-ethylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-5-11-8(13)6-7(12)10-9(11)14-4-2/h3,6,12H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGUDQWXXLJHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=O)N1CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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